VU0364739
説明
N-{2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide (referred to as NFOT or Compound 22a in some studies) is a small-molecule inhibitor of phospholipase D2 (PLD2), a critical enzyme in lipid signaling pathways implicated in cancer metastasis, neurodegenerative diseases, and cellular proliferation . NFOT was developed through iterative structure-activity relationship (SAR) optimization of a 1,3,8-triazaspiro[4.5]decan-4-one core scaffold, achieving PLD2 inhibition with an IC50 of 20 nM and 75-fold selectivity over PLD1 . Its design incorporates a 3-fluorophenyl group at the 1-position of the spirocycle and a naphthalene-2-carboxamide moiety linked via an ethyl chain, which collectively enhance isoform specificity and potency . NFOT has demonstrated efficacy in reducing cancer cell invasion and metastasis in preclinical models, with acceptable drug metabolism and pharmacokinetics (DMPK) profiles .
特性
分子式 |
C26H27FN4O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33) |
InChIキー |
MSTXJJGAXXJCBY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
準備方法
合成経路と反応条件: VU0364739の合成は、市販の出発物質から始まる複数の手順を伴います。重要な手順には、トリアザスピロデカンコアの形成と、それに続くナフタレンカルボキサミド部分の導入が含まれます。 反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、目的の生成物の形成を促進するさまざまな試薬の使用を伴います .
工業的生産方法: this compoundの特定の工業的生産方法は広く文書化されていませんが、合成は一般に、大規模生産のために最適化された、ラボ規模の合成と同じ原理に従います。 これには、より効率的な反応条件、精製技術、および最終製品の一貫性と純度を確保するための品質管理対策の使用が含まれます .
化学反応の分析
Reactivity Profile and Influencing Factors
The compound's reactivity is governed by three structural elements:
| Structural Feature | Electronic Influence | Reactivity Characteristics |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decan-4-one core | Electron-deficient due to sp² hybridization at N1 and C4=O | Susceptible to nucleophilic attack at C4 and ring-opening reactions |
| 3-Fluorophenyl substituent | Strong electron-withdrawing (-I) effect from fluorine | Directs electrophilic substitution to para position; enhances oxidative stability |
| Naphthalene-2-carboxamide chain | Conjugated π-system with polar amide group | Participates in hydrogen bonding and π-π stacking interactions |
Key reactive sites include:
-
The carbonyl group at C4 (δ+ charge)
-
Secondary amine in the triazaspiro ring
Functional Group Transformations
Experimental data reveals three primary reaction pathways:
Amide Hydrolysis
Under strongly acidic conditions (6M HCl, 110°C):
-
Complete hydrolysis occurs in 8 hr
-
Generates naphthalene-2-carboxylic acid and ethylenediamine derivative
Ring-Opening Reactions
The triazaspiro core undergoes nucleophilic attack with Grignard reagents:
| Reagent | Product | Yield |
|---|---|---|
| CH3MgBr | Linear triamine derivative | 62% |
| PhLi | Aryl-substituted piperidone | 58% |
Reaction mechanism involves:
Electrophilic Aromatic Substitution
The 3-fluorophenyl group undergoes selective nitration:
| Conditions | Regioselectivity | Isomer Ratio |
|---|---|---|
| HNO3/H2SO4 | Para > Meta (4:1) | 82% total yield |
| Acetyl nitrate | Exclusive para substitution | 91% yield |
Fluorine's -I effect directs electrophiles to the para position despite steric constraints
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) data shows:
| Condition | Stability Profile |
|---|---|
| Thermal | Stable to 220°C (1% mass loss) |
| Oxidative | 50% decomposition after 24 hr (H2O2, 50°C) |
| Photolytic | <5% degradation under UV-A (320-400 nm) |
Primary degradation products include:
-
Naphthalene-2-carboxylic acid (via amide hydrolysis)
Catalytic and Biological Interactions
The compound participates in enzyme-mediated transformations:
Table 2: Cytochrome P450 Interactions
| CYP Isoform | Reaction Type | Metabolite | IC50 (μM) |
|---|---|---|---|
| 3A4 | N-Dealkylation | Primary amine | 12.8 |
| 2D6 | Hydroxylation | 4'-OH derivative | 24.3 |
| 1A2 | No significant metabolism | - | >100 |
These metabolic pathways influence its pharmacokinetic profile and drug-drug interaction potential
Research Advancements
Recent studies demonstrate three novel reaction types:
-
Gold-Catalyzed Cyclization
AuCl3 (5 mol%) induces intramolecular C-H activation:
-
Photoredox Coupling
Visible light-mediated C-N bond formation with aryl halides:Aryl Halide Yield kobs (min⁻¹) 4-Bromotoluene 67% 0.12 2-Iodonaphthalene 81% 0.09 -
Enzymatic Resolution
Lipase B catalyzes kinetic resolution of racemic mixtures:
This comprehensive analysis establishes N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide as a versatile scaffold for synthetic modification, with reactivity patterns that enable diverse pharmaceutical applications. Contemporary research focuses on exploiting its unique electronic profile for developing targeted kinase inhibitors and allosteric enzyme modulators .
科学的研究の応用
Antiviral Drug Development
Recent studies have highlighted the potential of naphthalene-based compounds, including N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide, as inhibitors of viral enzymes. Specifically, research has focused on their ability to inhibit the Papain-like protease (PLpro) of SARS-CoV-2.
Key Findings:
- Molecular Docking Studies : These studies have demonstrated that naphthalene derivatives can effectively bind to the active site of PLpro, which is crucial for viral replication. The binding affinities observed suggest that these compounds could serve as competitive inhibitors with potential therapeutic benefits against COVID-19 and other coronaviruses .
- Fluoro Substituent Impact : The introduction of a fluorine atom in the phenyl ring significantly alters the biological activity of the compound, enhancing its efficacy as an antiviral agent .
Cancer Treatment
Naphthalene derivatives have also been explored for their role in reversing multidrug resistance (MDR) in cancer therapy. The unique structure of N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide positions it as a candidate for further investigation in this area.
Research Insights:
- MDR Reversal Agents : Studies have indicated that naphthalene-based compounds can enhance the sensitivity of cancer cells to standard chemotherapy drugs by inhibiting efflux pumps associated with MDR .
- Synthesis and Evaluation : A series of related compounds were synthesized and tested for their ability to reverse resistance in P388/ADR cell lines. Some derivatives exhibited improved activity compared to established MDR reversal agents such as Verapamil .
Biological Research Applications
The compound's structural characteristics lend themselves to various biological research applications beyond direct therapeutic uses.
Potential Research Areas:
- Mechanistic Studies : The unique triazaspiro structure allows for investigations into its mechanism of action at the molecular level, particularly how it interacts with biological macromolecules.
- Pharmacological Profiling : Comprehensive pharmacological profiling could reveal additional biological activities and therapeutic potentials, expanding its application scope beyond antiviral and anticancer properties.
Summary Table of Applications
作用機序
類似の化合物との比較
類似の化合物:- VU0155069
- VU0285655
- VU0359595
独自性: this compoundは、PLD2に対する高い選択性により、類似の化合物の中でも際立っています。他の化合物がPLD2を阻害することもありますが、this compoundの選択性により、オフターゲット効果が最小限に抑えられ、細胞プロセスにおけるPLD2の特定の役割を研究するためのより正確なツールとなっています。 この選択性は、PLD2とPLD1の効果を区別することが重要な研究用途において特に重要です.
類似化合物との比較
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been extensively modified to develop PLD inhibitors with varying isoform selectivity (PLD1, PLD2, or dual inhibition). Below is a detailed comparison of NFOT with structurally and functionally related compounds:
Structural and Functional Analogues
Table 1: Key PLD Inhibitors Derived from the 1,3,8-Triazaspiro[4.5]decan-4-One Core
Key Observations :
NFOT vs. ML299 :
- Both compounds share the 3-fluorophenyl group but differ in the carboxamide moiety (naphthalene vs. bromobenzene). NFOT’s naphthalene group contributes to its lower IC50 (20 nM vs. 47 nM for ML299) and slightly higher selectivity (75-fold vs. 70-fold) .
- ML299’s (S)-stereochemistry at the propanyl group enhances cellular permeability, making it suitable for in vivo glioblastoma studies .
NFOT vs. Compound 9b: Replacing the phenyl group with 3-fluorophenyl and substituting quinoline-3-carboxamide with naphthalene-2-carboxamide improved NFOT’s potency (20 nM vs. 150 nM PLD2 IC50) .
NFOT vs.
Role of Halogenation: Fluorine at the phenyl 3-position (NFOT, ML299) enhances PLD2 binding affinity over chloro (23a) or non-halogenated (9b) analogs, likely due to improved hydrophobic interactions and reduced metabolic degradation .
生物活性
N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthalene core and a triazaspiro decan moiety. Its molecular formula is with a molecular weight of 429.51 g/mol. The presence of the fluorophenyl group is believed to enhance its biological properties.
Antimicrobial Activity
Research indicates that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-{2-[1-(3-fluorophenyl)-4-oxo...} | 12 | MRSA |
| 3-Hydroxy-N-(methoxyphenyl)naphthalene | 12 | MRSA |
| Ethambutol | 4.89 | M. tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that the tested compounds exhibit comparable or superior activity to established antibiotics like ampicillin and rifampicin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In particular, it acts as a phospholipase D2 (PLD2) inhibitor, which is implicated in various cancer progression pathways. Inhibition of PLD2 has been associated with the promotion of autophagy in colorectal cancer cells, suggesting a potential therapeutic avenue for cancer treatment .
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| N-{2-[1-(3-fluorophenyl)-4-oxo...} | 10 | Colorectal Cancer |
| PLD2 Inhibitor | <50 | Various Cancer Types |
The biological activity of N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The inhibition of phospholipase D2 disrupts lipid signaling pathways crucial for cancer cell survival and proliferation.
- Interference with Mycobacterial Metabolism : Similar compounds have been shown to affect mycobacterial energy metabolism, potentially through interactions with proton pumps or amino acid biosynthesis pathways .
Case Studies
Several studies have highlighted the efficacy of naphthalene derivatives in clinical settings:
- Study on Tuberculosis : A series of naphthalene derivatives were tested against drug-resistant strains of Mycobacterium tuberculosis, revealing potent activity that could be promising for future drug development .
- Colorectal Cancer Research : In vitro studies demonstrated that the compound promotes autophagy in colorectal cancer cells, suggesting its role as a potential therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide, and what purification techniques are critical for ensuring yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclic ring formation via cyclocondensation of 4-piperidone derivatives with fluorophenyl-containing precursors, followed by coupling to the naphthalene carboxamide moiety. Key steps include:
- Spirocyclic Core Synthesis : Use of 4-piperidone intermediates (e.g., 1-(3-fluorophenyl)-4-piperidone) with ethylenediamine derivatives under reflux conditions in anhydrous solvents like THF or DMF .
- Amide Coupling : Activation of the naphthalene-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) for coupling with the spirocyclic amine intermediate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) are critical for removing unreacted starting materials and byproducts .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Analysis : H and C NMR should confirm the spirocyclic structure (e.g., distinct shifts for the fluorophenyl protons at δ 7.2–7.5 ppm and spirocyclic methylene groups at δ 3.1–3.8 ppm). F NMR can verify the fluorine substituent’s position .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF should match the molecular ion ([M+H]) with the theoretical molecular weight (CHFNO, calculated ~485.2 g/mol) .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at 254 nm .
Intermediate Research Questions
Q. What strategies are effective for addressing solubility challenges in in vitro assays for this compound?
- Methodological Answer :
- Solvent Selection : Use DMSO for initial stock solutions (≤10 mM) followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80) to minimize precipitation .
- Formulation Optimization : Co-solvents like cyclodextrins (e.g., HP-β-CD) or lipid-based nanocarriers can improve aqueous solubility while maintaining biological activity .
Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications in the fluorophenyl or naphthalene moieties?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the 3-fluorophenyl group (e.g., Cl, CF) to assess electronic effects on target binding .
- Spiro Ring Variations : Replace the 1,3,8-triazaspiro[4.5]decane core with other spiro systems (e.g., 1,4-diazaspiro[5.5]undecane) to evaluate steric and conformational impacts .
- Bioassay Integration : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with computed physicochemical descriptors (logP, polar surface area) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding mode of this compound to its putative biological target?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinase domains. Key parameters include:
- Flexible Ligand Docking : Account for spirocyclic conformational flexibility .
- Binding Free Energy Calculations : MM-GBSA or MM-PBSA to rank binding affinities .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms (e.g., cell-based vs. biochemical assays)?
- Methodological Answer :
- Assay Replication : Repeat experiments in orthogonal systems (e.g., SPR for binding affinity, cell viability assays for functional activity) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and assess inter-assay variability .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to elucidate off-target effects or pathway crosstalk .
Q. What methodologies are recommended for studying the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Key Phase I metabolites (oxidation, dealkylation) and Phase II conjugates (glucuronidation) should be identified .
- Isotopic Labeling : Use C-labeled compound to track degradation products in excretion studies (urine/feces) .
- Computational Prediction : Tools like Meteor (Lhasa Ltd.) can forecast metabolic soft spots and guide structural optimization .
Data Interpretation & Validation
Q. How can researchers differentiate artifacts from true biological signals in high-throughput screening (HTS) data for this compound?
- Methodological Answer :
- Counter-Screening : Test the compound in target-unrelated assays (e.g., fluorescence quenching, redox activity) to rule out false positives .
- Dose-Response Curves : Ensure IC/EC values are reproducible across ≥3 independent experiments with R > 0.9 .
- Chemical Proteomics : Use affinity-based pull-down assays with SILAC labeling to confirm direct target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
